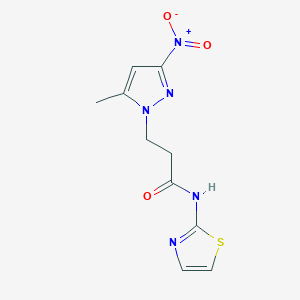
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDI is a small molecule that belongs to the isoxazole family, which is known for its diverse biological activities.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide exerts its biological effects by modulating the activity of ion channels and receptors. Specifically, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to interact with the GABAA receptor, which is a major inhibitory receptor in the brain. By binding to the receptor, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal signaling.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects, including neuroprotection, inhibition of cancer cell growth, and modulation of ion channel activity. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its high purity and stability, which makes it an ideal tool for laboratory experiments. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide as a tool for drug discovery, where it can be used to screen for new compounds with similar biological activities. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide and its potential applications in various fields.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride. Another method involves the reaction of 4-fluorobenzaldehyde with 1,3-benzodioxole-5-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride. Both methods result in the formation of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide with high yields and purity.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate the activity of ion channels and receptors, which play a crucial role in neuronal signaling. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been used as a tool in drug discovery, where it is used to screen for new compounds that have similar biological activities.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c18-11-3-1-10(2-4-11)13-8-16(24-20-13)17(21)19-12-5-6-14-15(7-12)23-9-22-14/h1-7,16H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDDXNWIMRHVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![5-hydroxy-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5747906.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)


![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
